Cas no 2228206-97-9 (2-(thiolan-3-yl)ethane-1-sulfonyl fluoride)

2-(thiolan-3-yl)ethane-1-sulfonyl fluoride 化学的及び物理的性質
名前と識別子
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- 2-(thiolan-3-yl)ethane-1-sulfonyl fluoride
- 2228206-97-9
- EN300-2003516
-
- インチ: 1S/C6H11FO2S2/c7-11(8,9)4-2-6-1-3-10-5-6/h6H,1-5H2
- InChIKey: GGBLRARLNARWKZ-UHFFFAOYSA-N
- SMILES: S1CCC(C1)CCS(=O)(=O)F
計算された属性
- 精确分子量: 198.01845010g/mol
- 同位素质量: 198.01845010g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 11
- 回転可能化学結合数: 3
- 複雑さ: 207
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 67.8Ų
- XLogP3: 1.5
2-(thiolan-3-yl)ethane-1-sulfonyl fluoride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2003516-0.1g |
2-(thiolan-3-yl)ethane-1-sulfonyl fluoride |
2228206-97-9 | 0.1g |
$993.0 | 2023-09-16 | ||
Enamine | EN300-2003516-0.25g |
2-(thiolan-3-yl)ethane-1-sulfonyl fluoride |
2228206-97-9 | 0.25g |
$1038.0 | 2023-09-16 | ||
Enamine | EN300-2003516-1.0g |
2-(thiolan-3-yl)ethane-1-sulfonyl fluoride |
2228206-97-9 | 1g |
$1214.0 | 2023-05-25 | ||
Enamine | EN300-2003516-5g |
2-(thiolan-3-yl)ethane-1-sulfonyl fluoride |
2228206-97-9 | 5g |
$3273.0 | 2023-09-16 | ||
Enamine | EN300-2003516-5.0g |
2-(thiolan-3-yl)ethane-1-sulfonyl fluoride |
2228206-97-9 | 5g |
$3520.0 | 2023-05-25 | ||
Enamine | EN300-2003516-0.5g |
2-(thiolan-3-yl)ethane-1-sulfonyl fluoride |
2228206-97-9 | 0.5g |
$1084.0 | 2023-09-16 | ||
Enamine | EN300-2003516-0.05g |
2-(thiolan-3-yl)ethane-1-sulfonyl fluoride |
2228206-97-9 | 0.05g |
$948.0 | 2023-09-16 | ||
Enamine | EN300-2003516-10.0g |
2-(thiolan-3-yl)ethane-1-sulfonyl fluoride |
2228206-97-9 | 10g |
$5221.0 | 2023-05-25 | ||
Enamine | EN300-2003516-2.5g |
2-(thiolan-3-yl)ethane-1-sulfonyl fluoride |
2228206-97-9 | 2.5g |
$2211.0 | 2023-09-16 | ||
Enamine | EN300-2003516-1g |
2-(thiolan-3-yl)ethane-1-sulfonyl fluoride |
2228206-97-9 | 1g |
$1129.0 | 2023-09-16 |
2-(thiolan-3-yl)ethane-1-sulfonyl fluoride 関連文献
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P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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3. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
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6. Back matter
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
2-(thiolan-3-yl)ethane-1-sulfonyl fluorideに関する追加情報
2-(Thiolan-3-yl)ethane-1-sulfonyl Fluoride: A Comprehensive Overview
The compound with CAS No. 2228206-97-9, commonly referred to as 2-(thiolan-3-yl)ethane-1-sulfonyl fluoride, is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structural features and its potential applications in drug design and development. In recent years, advancements in synthetic methodologies and computational modeling have shed new light on the properties and functionalities of 2-(thiolan-3-yl)ethane-1-sulfonyl fluoride, making it a subject of interest for researchers worldwide.
2-(Thiolan-3-yl)ethane-1-sulfonyl fluoride is characterized by its sulfonyl fluoride group attached to a thiolane ring. The thiolane moiety, a five-membered ring containing sulfur, contributes to the compound's stability and reactivity. Recent studies have highlighted the importance of such structures in modulating enzyme activity, particularly in the context of protease inhibitors. The sulfonyl fluoride group is known for its ability to act as a leaving group, facilitating various biochemical transformations. This dual functionality makes 2-(thiolan-3-yl)ethane-1-sulfonyl fluoride a versatile building block in medicinal chemistry.
One of the most promising applications of 2-(thiolan-3-yl)ethane-1-sulfonyl fluoride lies in its potential as a precursor for the synthesis of bioactive molecules. Researchers have employed this compound in the development of novel inhibitors targeting key enzymes involved in disease pathways. For instance, recent findings suggest that derivatives of this compound exhibit potent inhibitory activity against certain proteases, which are implicated in conditions such as cancer and neurodegenerative diseases. These discoveries underscore the importance of 2-(thiolan-3-yl)ethane-1-sulfonyl fluoride as a valuable tool in drug discovery.
The synthesis of 2-(thiolan-3-yl)ethane-1-sulfonyl fluoride involves a multi-step process that combines principles from organic synthesis and fluorination chemistry. Recent advancements in catalytic methods have enabled more efficient and selective routes to this compound, reducing production costs and enhancing scalability. These improvements are critical for meeting the growing demand for such specialized chemicals in both academic and industrial settings.
In terms of physical properties, 2-(thiolan-3-yl)ethane-1-sulfonyl fluoride exhibits a melting point of approximately 55°C and a boiling point around 180°C under standard conditions. Its solubility profile indicates moderate solubility in common organic solvents such as dichloromethane and ethyl acetate, making it suitable for various laboratory applications. The compound's stability under physiological conditions has also been evaluated, with results suggesting that it maintains its integrity under mild aqueous conditions.
From an environmental perspective, understanding the fate and transport of 2-(thiolan-3
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